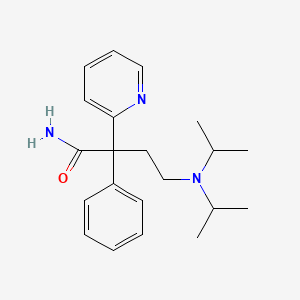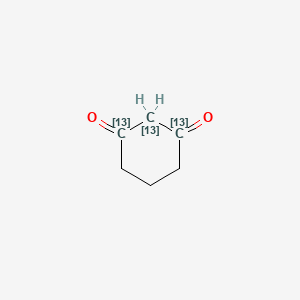
(1S,4R)-N-Desmethyl Sertraline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is a compound with the molecular formula C16H16Cl3N . It is a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline .
Synthesis Analysis
The synthesis of this compound involves a reaction that produces a mixture of isomers in a specific ratio . The reaction mixture is cooled down to room temperature, quenched with an aqueous solution of phosphate buffer, extracted with dichloromethane, dried, and concentrated under reduced pressure to give a brown oil .Molecular Structure Analysis
The molecular structure of this compound includes two chiral carbon centers, leading to the possibility of four stereoisomeric components . The InChI string for this compound isInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10 (9-15 (14)18)11-6-8-16 (19)13-4-2-1-3-12 (11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound result in a mixture of isomers . The exact nature of these reactions and the conditions under which they occur are not specified in the available literature.Physical And Chemical Properties Analysis
The molecular weight of this compound is 328.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of this compound are both 327.034833 g/mol .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics : One study details the metabolism and disposition of Sertraline, a potent serotonin uptake inhibitor, in rats and dogs. It highlights the extensive metabolism of Sertraline, including the formation of the N-desmethyl metabolite (Tremaine, Welch, & Ronfeld, 1989).
Synthesis Improvement : Research on the improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, demonstrates advancements in the production process, resulting in a purer pharmaceutical ingredient (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Stereoselective Separation : A study describes the stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures using countercurrent chromatography. This highlights the importance of obtaining the specific stereoisomer for effective drug use (Sun, Wang, Jin, Wang, Zhao, Luo, Yan, & Tong, 2019).
Ecotoxicity Assessment : Another study investigates the aquatic ecotoxicity of Sertraline, indicating its potential environmental impact and the need for further research into chronic toxicity (Minagh, Hernán, O'Rourke, Lyng, & Davoren, 2009).
Transdermal Delivery : Research into the transdermal delivery of sertraline hydrochloride for prolonged therapeutic effect suggests innovative administration methods, improving therapeutic efficacy (Vijaya & Ruckmani, 2011).
Impact on Aquatic Microbial Communities : A study using meta-transcriptomics analysis examines the effects of Sertraline on aquatic microbial communities, revealing significant changes in functional expression activities. This underscores the ecological impact of pharmaceuticals (Cui, Zhou, Deng, Zheng, Zhang, Zhang, Lu, & Qian, 2021).
Molecular Characterization : Research on the molecular properties and vibrational spectrum of sertraline hydrochloride provides deeper insights into its chemical nature and pharmaceutical applications (Sagdinc, Kandemirli, & Bayari, 2007).
Mécanisme D'action
Target of Action
The primary target of (1S,4R)-N-Desmethyl Sertraline Hydrochloride is the neuronal reuptake 5-HT transporter . This compound is a potent and selective inhibitor of this transporter .
Mode of Action
This compound interacts with its target by inhibiting the reuptake of 5-HT . In vitro binding studies suggest that it has a substantially higher selectivity for inhibiting 5-HT reuptake than other SSRIs or TCAs, including clomipramine . It has only weak effects on neuronal uptake of NE and dopamine .
Pharmacokinetics
Sertraline is slowly but well absorbed from the GI tract following oral administration . The oral bioavailability of sertraline in humans ranges from 20 to 36%, suggesting extensive first-pass metabolism to its N-desmethylated metabolite . These properties impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been examined for its corrosion inhibitive action on mild steel in 1 M HCl at the temperature range of 303 K -333 K with four hours of immersion . The drug was found to show satisfactory results of 93.3% at 50 ppm and 313 K . This suggests that the compound’s action can be influenced by factors such as concentration, temperature, and the presence of other substances in the environment.
Analyse Biochimique
Biochemical Properties
As an enantiomer of Sertraline, it may share similar biochemical properties
Cellular Effects
As an enantiomer of Sertraline, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-VAGBGMFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675813 |
Source


|
| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675126-07-5 |
Source


|
| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)



![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)



